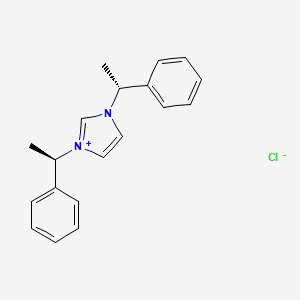
1,3-Bis((R)-1-phenylethyl)-1H-imidazol-3-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium chloride: is a chiral ionic liquid with significant applications in various fields of chemistry. This compound is characterized by its imidazolium core, which is substituted with two ®-1-phenylethyl groups. The chloride anion balances the positive charge on the imidazolium cation. This structure imparts unique properties, making it useful in catalysis, organic synthesis, and as a solvent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium chloride typically involves the following steps:
Formation of the Imidazolium Core: The imidazole ring is synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines.
Substitution with ®-1-phenylethyl Groups: The imidazole is then alkylated with ®-1-phenylethyl halides (usually bromides or chlorides) under basic conditions to form the desired imidazolium salt.
Ion Exchange: The final step involves the exchange of the halide anion (if not already chloride) to chloride using a chloride salt, such as sodium chloride or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Key considerations include:
Purity of Reagents: High-purity starting materials are essential to ensure the quality of the final product.
Reaction Conditions: Optimized temperature, pressure, and solvent conditions to maximize yield and minimize by-products.
Purification: Techniques such as recrystallization, distillation, and chromatography are employed to purify the compound.
化学反应分析
Types of Reactions
1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles.
Oxidation and Reduction: The imidazolium core can participate in redox reactions.
Coordination Chemistry: The compound can form complexes with metals, acting as a ligand.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and thiols under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.
Oxidation Products: Oxidized forms of the imidazolium ring.
Reduction Products: Reduced imidazolium derivatives.
科学研究应用
Chemistry
Catalysis: Used as a catalyst or co-catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Solvent: Acts as a green solvent in reactions requiring ionic liquids.
Biology and Medicine
Drug Delivery: Potential use in drug delivery systems due to its ionic nature and biocompatibility.
Antimicrobial Activity: Exhibits antimicrobial properties, making it useful in developing new antibiotics.
Industry
Electrolytes: Used in electrolytes for batteries and supercapacitors.
Separation Processes: Employed in the separation of organic compounds due to its unique solubility properties.
作用机制
The mechanism by which 1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium chloride exerts its effects involves:
Catalysis: The imidazolium core stabilizes transition states and intermediates in catalytic cycles.
Solvation: Its ionic nature enhances solubility and reactivity of substrates in solution.
Biological Interactions: Interacts with biological membranes and proteins, potentially disrupting microbial cell walls.
相似化合物的比较
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Diisopropylimidazolium chloride
Uniqueness
1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium chloride is unique due to its chiral ®-1-phenylethyl groups, which impart specific stereochemical properties. This chiral nature can influence the selectivity and efficiency of catalytic processes, making it distinct from other imidazolium-based compounds.
属性
IUPAC Name |
1,3-bis[(1R)-1-phenylethyl]imidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N2.ClH/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;/h3-17H,1-2H3;1H/q+1;/p-1/t16-,17-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJRZQHDLLMQMR-GBNZRNLASA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=C[N+](=C2)C(C)C3=CC=CC=C3.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C=C[N+](=C2)[C@H](C)C3=CC=CC=C3.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
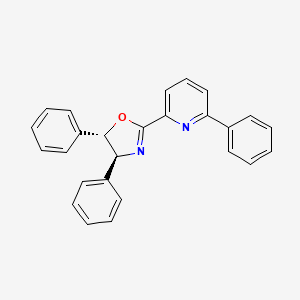
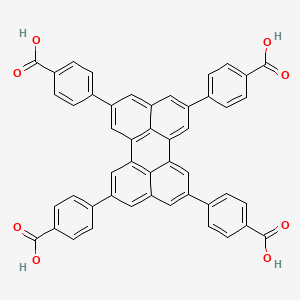
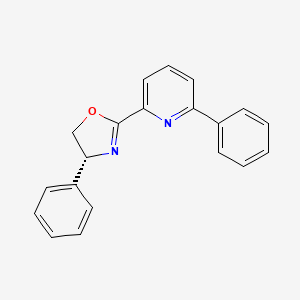
![Dibenzo[g,p]chrysen-2,3,6,7,10,11,14,15-octaol](/img/structure/B8197691.png)
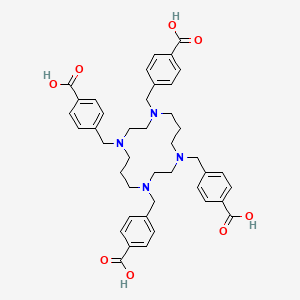
![(4R,5R)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole](/img/structure/B8197707.png)


![5-[3-carboxy-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8197726.png)
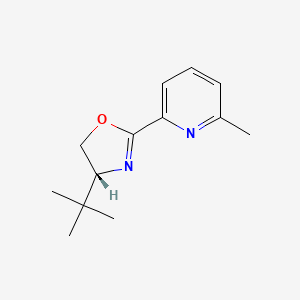
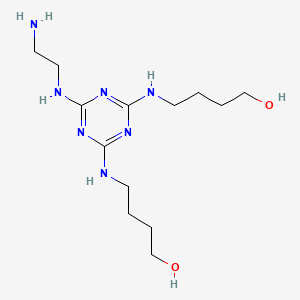
![4,4',4'',4'''-([1,1'-Biphenyl]-3,3',5,5'-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid](/img/structure/B8197747.png)
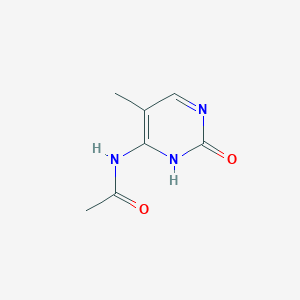
![(3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8197753.png)
